molecular formula C10H9NO4 B3048118 Allyl 4-nitrobenzoate CAS No. 15727-80-7

Allyl 4-nitrobenzoate

Cat. No.: B3048118
CAS No.: 15727-80-7
M. Wt: 207.18 g/mol
InChI Key: FNAOSVAQWXBRLK-UHFFFAOYSA-N
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Description

Allyl 4-nitrobenzoate is an organic compound with the molecular formula C10H9NO4. It is an ester derived from 4-nitrobenzoic acid and allyl alcohol.

Biochemical Analysis

Biochemical Properties

Allyl 4-nitrobenzoate has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the biosynthesis of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant in cell membranes and a carrier of electrons in the mitochondrial respiratory chain . This interaction can lead to a range of CoQ10 deficiencies, which can affect ATP synthesis and reactive oxygen species (ROS) production .

Cellular Effects

The effects of this compound on cells are largely tied to its impact on CoQ10. By inhibiting CoQ10 biosynthesis, this compound can induce oxidative stress and cell death, particularly in cells with 40-50% residual CoQ10 . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting 4-hydroxybenzoate:polyprenyl transferase (COQ2), leading to dose-dependent decreases of CoQ10 . This can result in changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, varying doses of this compound can induce a range of CoQ10 deficiencies in fibroblasts, affecting ATP synthesis and ROS production . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathway of CoQ10 biosynthesis . It inhibits the enzyme COQ2, which is responsible for the conversion of 4-hydroxybenzoate to CoQ10 . This can affect metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Allyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Allyl 4-nitrobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Allyl 4-nitrobenzoate is unique due to its combination of the allyl group and the nitrobenzoate structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

prop-2-enyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAOSVAQWXBRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335925
Record name Benzoic acid, 4-nitro, allyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15727-80-7
Record name Benzoic acid, 4-nitro, allyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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